molecular formula C10H13N5O4 B10829076 Rhamnopterin

Rhamnopterin

Cat. No.: B10829076
M. Wt: 267.24 g/mol
InChI Key: QSVZLFABRHDXRR-UHFFFAOYSA-N
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Description

Rhamnopterin is a derivative of biopterin, a compound known for its significant biological activities. It has been studied for its potential in reducing the incidence of liver tumors when administered alongside certain carcinogens . This compound is a pterin derivative, which places it in a class of compounds known for their roles in various biological processes, including enzyme cofactor functions.

Preparation Methods

The synthesis of rhamnopterin involves several steps, typically starting from biopterin or its derivatives. The synthetic routes often include specific reaction conditions such as controlled temperatures and pH levels to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Rhamnopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of reactive oxygen species, which have significant biomedical implications .

Scientific Research Applications

Rhamnopterin has been extensively studied for its applications in scientific research. In chemistry, it is used to study the reactivity of pterin derivatives. In biology and medicine, this compound has shown potential in reducing the incidence of liver tumors when administered with carcinogens. It is also used in dietary studies to understand its effects on health .

Mechanism of Action

The mechanism of action of rhamnopterin involves its interaction with various molecular targets and pathways. It is known to produce reactive oxygen species under certain conditions, which can lead to oxidative stress and subsequent biological effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and other proteins involved in oxidative stress responses .

Comparison with Similar Compounds

Rhamnopterin is similar to other pterin derivatives such as biopterin, neopterin, and tetrahydrobiopterin. it is unique in its ability to reduce the incidence of liver tumors when administered with certain carcinogens. This property sets it apart from other similar compounds, making it a valuable subject of study in cancer research .

List of Similar Compounds::
  • Biopterin
  • Neopterin
  • Tetrahydrobiopterin
  • 6-Hydroxymethylpterin
  • 6-Methylpterin
  • 6,7-Dimethylpterin

Properties

IUPAC Name

2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVZLFABRHDXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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